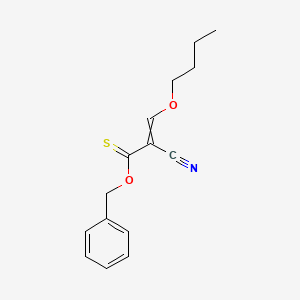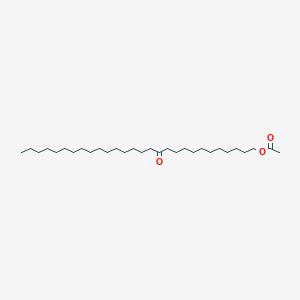
12-Oxooctacosyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxooctacosyl acetate is an organic compound with the molecular formula C30H58O3. It is a derivative of octacosyl acetate, featuring an additional oxo group. This compound is part of a class of long-chain esters, which are known for their various applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxooctacosyl acetate typically involves the esterification of octacosanol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. The addition of an oxo group can be achieved through oxidation reactions using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The oxidation step can be integrated into the production line using suitable oxidizing agents and reaction conditions optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
12-Oxooctacosyl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, CrO3, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or ethers, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
12-Oxooctacosyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 12-Oxooctacosyl acetate involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. In biological systems, it may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
12-Oxooctacosyl acetate can be compared with other long-chain esters such as:
Octacosyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
Hexacosyl acetate: Shorter carbon chain, leading to different physical and chemical properties.
Tetracosyl acetate: Even shorter carbon chain, with distinct applications and reactivity.
Propiedades
Número CAS |
91660-00-3 |
|---|---|
Fórmula molecular |
C30H58O3 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
12-oxooctacosyl acetate |
InChI |
InChI=1S/C30H58O3/c1-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-30(32)27-24-21-18-15-13-16-19-22-25-28-33-29(2)31/h3-28H2,1-2H3 |
Clave InChI |
DXAWRXDNZVXWLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
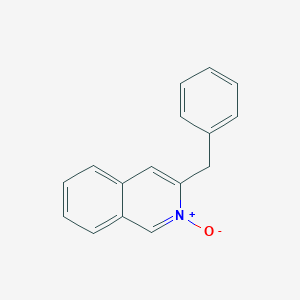
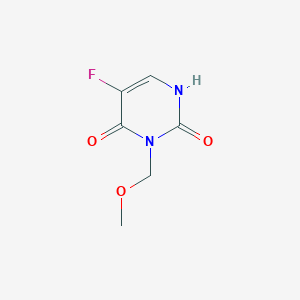
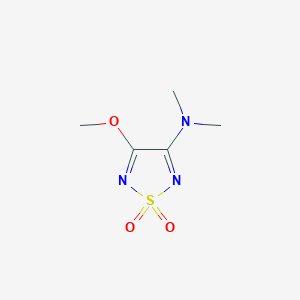
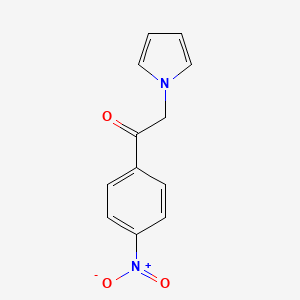

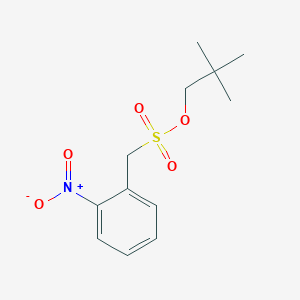

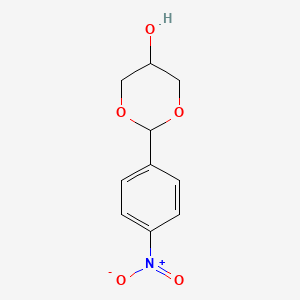
![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
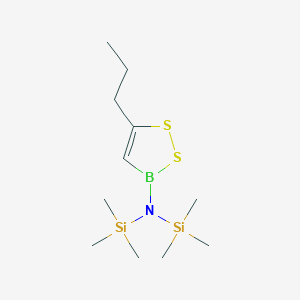
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
